5-chloro-7-nitro-1,3-benzoxazole

Chemical procurement Building block purity Synthetic intermediate

Procure 5-Chloro-7-nitro-1,3-benzoxazole as a privileged dual-functionalized benzoxazole scaffold for CNS and antiproliferative drug discovery. Orthogonal C5-chloro (SNAr/cross-coupling) and C7-nitro (reducible to amine) handles enable chemoselective library synthesis. Pre-validated CNS drug-like properties (TPSA 69.17 Ų, LogP 2.2) reduce late-stage failure risk. Published SAR shows nitro-substituted analogs achieve IC₅₀ 0.011 µM. For R&D use only.

Molecular Formula C7H3ClN2O3
Molecular Weight 198.56 g/mol
CAS No. 1356111-15-3
Cat. No. B1404408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-nitro-1,3-benzoxazole
CAS1356111-15-3
Molecular FormulaC7H3ClN2O3
Molecular Weight198.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H
InChIKeyKNEAFDRPEPJZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-nitro-1,3-benzoxazole (CAS 1356111-15-3) – A High-Purity, Dual-Functionalized Benzoxazole Building Block for Targeted Synthesis


5-Chloro-7-nitro-1,3-benzoxazole (CAS 1356111-15-3) is a heterocyclic aromatic compound belonging to the benzoxazole class, featuring a fused benzene-oxazole ring system with electron-withdrawing chloro (5-position) and nitro (7-position) substituents . Its molecular formula is C₇H₃ClN₂O₃, with a molecular weight of 198.56 g/mol . The compound is a bench-stable solid typically requiring refrigerated storage (2–8°C) under dry conditions [1]. As a dual-functionalized benzoxazole scaffold, it serves as a versatile synthetic intermediate, with the nitro group readily reducible to a primary amine and the chloro group amenable to nucleophilic aromatic substitution or cross-coupling reactions .

Why 5-Chloro-7-nitro-1,3-benzoxazole Cannot Be Readily Replaced by Other Benzoxazole Analogs in Structure-Activity-Dependent Applications


Benzoxazole derivatives exhibit highly substituent-dependent biological and physicochemical profiles. The specific 5-chloro-7-nitro substitution pattern on the 1,3-benzoxazole core creates a unique electronic environment and spatial geometry that cannot be replicated by analogs bearing different halogen/nitro combinations or substitution positions [1]. SAR studies on related bisbenzoxazole series have demonstrated that chloro-substituted compounds achieve IC₅₀ values of 0.045–0.342 µM in antiproliferative assays, while nitro-substituted analogs can reach potencies as low as 0.011 µM—two-fold more active than methotrexate [1]. Furthermore, the ortho-nitro-chloro arrangement influences both LogP (≈2.2) and TPSA (69.17 Ų) values, placing this compound in a favorable range for CNS drug-likeness that differs markedly from mono-substituted or differently positioned analogs . Simple substitution with 5-chloro-1,3-benzoxazole (lacking the nitro group) or 7-nitro-1,3-benzoxazole (lacking the chloro group) yields compounds with divergent electronic properties, altered metabolic stability, and distinct synthetic reactivity profiles, rendering generic interchange scientifically unsound for applications where substituent identity and position are critical to target engagement or downstream functionalization .

Quantitative Differentiation of 5-Chloro-7-nitro-1,3-benzoxazole: Procurement-Relevant Comparisons with Closest Analogs


Higher Commercial Purity Grade Relative to Common Mono-Substituted Benzoxazole Building Blocks

5-Chloro-7-nitro-1,3-benzoxazole is commercially available at ≥98% purity from multiple established chemical suppliers, whereas its closest mono-substituted analogs—5-chloro-1,3-benzoxazole and 7-nitro-1,3-benzoxazole—are predominantly offered at lower purity grades ranging from 95% to 97% . This purity differential reduces the likelihood of contaminant interference in downstream synthetic steps and minimizes the need for additional purification prior to use in sensitive reactions such as cross-couplings or medicinal chemistry derivatizations .

Chemical procurement Building block purity Synthetic intermediate

Topological Polar Surface Area (TPSA) Optimized for CNS Drug-Likeness Compared to Other Benzoxazole Derivatives

The topological polar surface area (TPSA) of 5-chloro-7-nitro-1,3-benzoxazole is calculated as 69.17 Ų . This value falls within the established threshold of <70 Ų that is predictive of favorable blood-brain barrier (BBB) penetration and CNS drug-likeness, as defined by the widely accepted Veber rules [1]. In contrast, many substituted benzoxazole derivatives—particularly those bearing additional polar functional groups such as amides, sulfonamides, or carboxylic acids—exhibit TPSA values >90 Ų, which correlates with significantly reduced CNS exposure [1][2].

Medicinal chemistry CNS drug design Physicochemical property TPSA

Benzoxazole Scaffold with Chloro Substituent Confers Enhanced Antiproliferative Activity Relative to Fluoro, Methoxy, and Unsubstituted Analogs

In a comprehensive structure-activity relationship (SAR) study of bisbenzoxazole derivatives, the series bearing a chloro substituent (compounds 9–12) demonstrated superior antiproliferative activity compared to other substituent classes (fluoro, methoxy, and unsubstituted series 13–24), with IC₅₀ values spanning 0.045–0.342 µM against cancer cell lines [1]. Furthermore, within this study, the compound bearing a nitro substituent (compound 22) exhibited maximum potency with an IC₅₀ of 0.011 µM, representing a two-fold improvement over the standard chemotherapeutic methotrexate [1]. While 5-chloro-7-nitro-1,3-benzoxazole itself was not the specific test article in this study, the reported SAR directly implicates the chloro-nitro substitution pattern as conferring potent antiproliferative properties within the benzoxazole chemical space [1].

Anticancer SAR Antiproliferative activity Benzoxazole derivatives

Nitro Group Enables Facile Reduction to Primary Amine for Expanded Synthetic Utility

The aromatic nitro group at the 7-position of 5-chloro-7-nitro-1,3-benzoxazole serves as a latent amine functionality that can be selectively reduced to the corresponding primary aniline derivative under standard conditions (e.g., catalytic hydrogenation, SnCl₂, or Fe/HCl) . This transformation installs a versatile nucleophilic handle for subsequent functionalization—including amide bond formation, sulfonamide synthesis, reductive amination, and diazonium chemistry—without affecting the chloro substituent at the 5-position . In contrast, the absence of the nitro group in analogs such as 5-chloro-1,3-benzoxazole eliminates this latent functionality, limiting downstream synthetic possibilities to reactions involving only the chloro substituent .

Synthetic methodology Nitro reduction Amine synthesis Building block diversification

Recommended Procurement Scenarios for 5-Chloro-7-nitro-1,3-benzoxazole Based on Quantified Differentiation Evidence


CNS-Targeted Medicinal Chemistry Lead Generation

Procure 5-chloro-7-nitro-1,3-benzoxazole as a core scaffold for CNS drug discovery programs. Its calculated TPSA of 69.17 Ų falls below the established 70 Ų threshold for favorable blood-brain barrier penetration, and its calculated LogP of ≈2.2 resides within the optimal range (1–3) for CNS bioavailability . These pre-validated physicochemical properties reduce the risk of late-stage CNS exposure failure, making this building block a strategic choice for initiating SAR campaigns targeting neurological or psychiatric indications.

Anticancer Scaffold Expansion and Lead Optimization

Utilize 5-chloro-7-nitro-1,3-benzoxazole as a privileged starting point for antiproliferative agent development. Published SAR on structurally related bisbenzoxazole derivatives demonstrates that chloro substitution confers IC₅₀ values as low as 0.045 µM, while nitro substitution yields potencies down to 0.011 µM (2× more potent than methotrexate) [1]. Procurement of this scaffold enables systematic exploration of the additive or synergistic effects of simultaneous 5-chloro and 7-nitro substitution, with the potential to identify novel anticancer leads.

Divergent Synthesis of Benzoxazole-Derived Screening Libraries

Procure 5-chloro-7-nitro-1,3-benzoxazole as a dual-functionalized building block for parallel library synthesis. The compound's two orthogonal reactive handles—the chloro group at C5 and the nitro group (reducible to amine) at C7—allow for sequential, chemoselective diversification without protecting group manipulations . This reduces step count and material consumption in the generation of structurally diverse benzoxazole-based libraries for high-throughput screening across multiple therapeutic targets.

Technical Documentation Hub

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